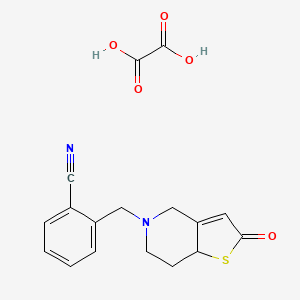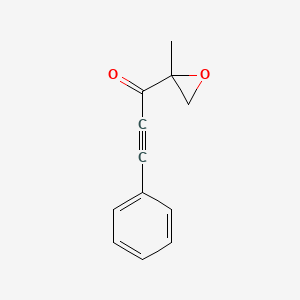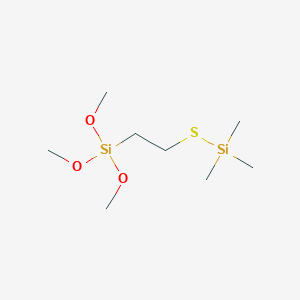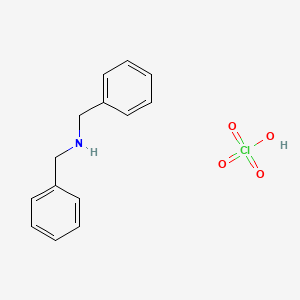
N-benzyl-1-phenylmethanamine;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-phenylmethanamine;perchloric acid is a compound with the molecular formula C14H15N and a molecular weight of 197.28 g/mol . It is a derivative of benzylamine and phenylmethanamine, and it is often used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-benzyl-1-phenylmethanamine involves the coupling of benzylamine and benzaldehyde under light irradiation in the presence of carbon dioxide. This reaction is promoted by 1-butyl-3-methylimidazolium chloride and occurs under mild conditions . The reaction mechanism involves the formation of imine intermediates, which then react with phenyl silane to form the final product.
Industrial Production Methods
Industrial production of N-benzyl-1-phenylmethanamine typically involves similar synthetic routes but on a larger scale. The use of photochemical synthesis and ionic liquids can enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenoalkanes and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzylamines and phenylmethanamines.
Aplicaciones Científicas De Investigación
N-benzyl-1-phenylmethanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-benzyl-1-phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate or inhibitor, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Phenylamine (Aniline): A primary amine with similar reactivity but different applications.
Benzylamine: A simpler amine with similar chemical properties but less complex structure.
N-methyl-1-phenylmethanamine: A methylated derivative with different reactivity and applications.
Uniqueness
N-benzyl-1-phenylmethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of benzyl and phenyl groups provides distinct reactivity and versatility compared to simpler amines .
Propiedades
Número CAS |
82465-45-0 |
|---|---|
Fórmula molecular |
C14H16ClNO4 |
Peso molecular |
297.73 g/mol |
Nombre IUPAC |
N-benzyl-1-phenylmethanamine;perchloric acid |
InChI |
InChI=1S/C14H15N.ClHO4/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;2-1(3,4)5/h1-10,15H,11-12H2;(H,2,3,4,5) |
Clave InChI |
JOWJGOHQVWNVBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCC2=CC=CC=C2.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


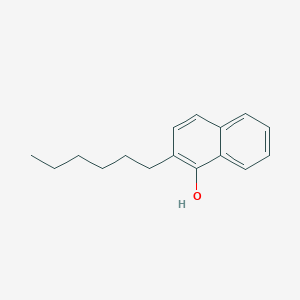

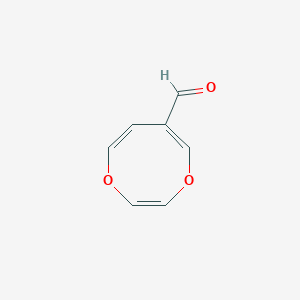
![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)

![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
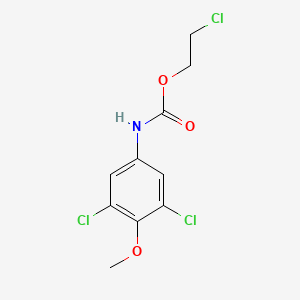
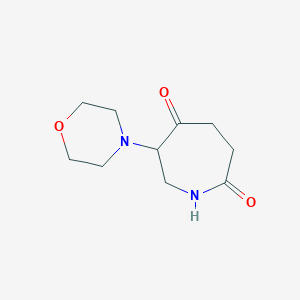
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
